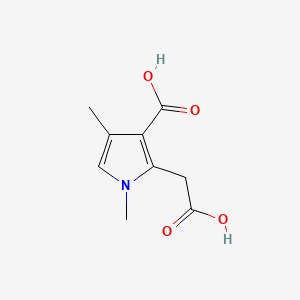

2,4-ジメチルフェニル酢酸

概要

説明

Synthesis Analysis

The synthesis of compounds related to 2,4-dimethylphenylacetic acid often involves multi-step chemical processes. For instance, the synthesis of 5,6-dimethylxanthenone-4-acetic acid, which shares the dimethylphenyl motif, includes key steps such as dibromination of 3,4-dimethylbenzoic acid, followed by regioselective coupling and cyclodehydration (Yang & Denny, 2009). Another example is the preparation of 3,4-dimethoxyphenylacetic acid through a Friedel-Crafts reaction, highlighting a methodology that could be applicable to synthesizing 2,4-dimethylphenylacetic acid (Jintao, 2010).

Molecular Structure Analysis

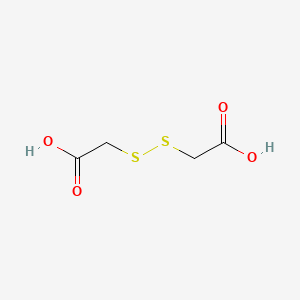

The molecular structure of compounds similar to 2,4-dimethylphenylacetic acid can be elucidated through techniques such as X-ray crystallography. For instance, the study of dimethyl 2,2'-bithiophenedicarboxylates provided insights into the coplanar arrangements and electrostatic stabilization of the structure, which could be relevant for understanding the structural characteristics of 2,4-dimethylphenylacetic acid (Pomerantz, Amarasekara, & Dias, 2002).

Chemical Reactions and Properties

Chemical reactions involving compounds with dimethylphenyl structures often lead to the formation of products with significant biological or chemical properties. For example, the oxidative migration of a methyl group in a reaction mediated by ruthenium and osmium on a dimethylphenylazo compound shows the reactivity and transformation possibilities of the dimethylphenyl group (Acharyya et al., 2003).

科学的研究の応用

薬理学

2,4-ジメチルフェニル酢酸: は、ヒト代謝産物との構造類似性により、薬理学的研究で利用されています。 これは、体内の代謝経路や薬物相互作用を研究するために使用できるより複雑な化合物の合成の前駆体として役立ちます .

農業

農業では、2,4-ジメチルフェニル酢酸は、除草剤の合成における潜在的な役割が研究されています。 その構造は、より効率的で持続可能な農業慣行に貢献する、選択的な雑草防除特性を持つ新しい化合物を開発するために改変される可能性があります .

材料科学

材料科学者は、新しいポリマーを製造するための潜在的な用途として、2,4-ジメチルフェニル酢酸を研究しています。 そのフェニル酢酸構造は、ポリマー鎖に組み込まれて、剛性、柔軟性、および分解に対する耐性などの物理的特性を変更することができます .

環境科学

環境科学者は、2,4-ジメチルフェニル酢酸の生分解性と環境への影響に関心を持っています。 これは、環境における同様の有機分子の分解とその生態系との相互作用を研究するためのモデル化合物として役立ちます .

分析化学

分析化学では、2,4-ジメチルフェニル酢酸は、クロマトグラフィーおよび質量分析法における標準または参照化合物として使用されます。 これは、機器の校正と、関連する化合物の検出と定量のための分析方法の検証に役立ちます .

生化学研究

生化学者は、2,4-ジメチルフェニル酢酸をプロテオミクスおよび酵素学研究で使用しています。 これは、酵素反応において基質または阻害剤として作用し、酵素機構の理解と潜在的な治療標的の発見を助けます .

産業用アプリケーション

産業的には、2,4-ジメチルフェニル酢酸は、ファインケミカルの合成に使用される場合があります。 さまざまな産業プロセスへの組み込みにより、特定の所望の特性を持つ新しい材料の開発につながる可能性があります .

Safety and Hazards

作用機序

Target of Action

It is known that similar compounds, such as phenylacetic acid derivatives, often interact with various proteins and enzymes in the body .

Mode of Action

It is suggested that similar compounds may react by a nucleophilic substitution at a position on the ring ortho to the carboxyl group or the side chain carrying this group and with the carboxyl group itself .

Biochemical Pathways

It is known that similar compounds can influence various metabolic pathways, including those involved in plant growth regulation .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier .

Result of Action

It is known that similar compounds can have various effects, such as influencing plant growth .

Action Environment

It is known that similar compounds can be influenced by factors such as ph and temperature .

特性

IUPAC Name |

2-(2,4-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-3-4-9(6-10(11)12)8(2)5-7/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBXCWLRASBZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212698 | |

| Record name | 2,4-Dimethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6331-04-0 | |

| Record name | 2,4-Dimethylphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006331040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6331-04-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dimethylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Dimethylamino)phenyl]methanol](/img/structure/B1265762.png)

![(2s,5r,6s)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1265765.png)

![8-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1265769.png)